molecular formula C21H19N3O B2913637 N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide CAS No. 1436023-32-3

N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide

Cat. No.: B2913637
CAS No.: 1436023-32-3
M. Wt: 329.403
InChI Key: DDBVKHQZNFEXJY-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound integrates a naphthalene moiety, a structural feature present in molecules with documented antiproliferative activities against various human cancer cell lines . The molecular architecture, which combines a naphthalene system with a phenyl group and a cyanomethylacetamide functional group, suggests potential as a versatile intermediate for the design and synthesis of novel bioactive molecules. Researchers can leverage this compound to develop new derivatives for structure-activity relationship (SAR) studies , particularly in oncology research aimed at discovering new therapeutic agents . The presence of the cyanomethyl group offers a reactive handle for further chemical modification, enabling its use in the synthesis of more complex molecular architectures, such as those explored in multi-component synthetic strategies for naphthol-derived compounds . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c22-13-14-23-20(25)15-24-21(17-8-2-1-3-9-17)19-12-6-10-16-7-4-5-11-18(16)19/h1-12,21,24H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBVKHQZNFEXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile. This reaction can be carried out under mild conditions using acylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the cyanomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Substituent Effects on Physical Properties
  • Sulfonyl-Modified Acetamides (6a–6e, ): Compounds such as 2-(methyl(phenyl)amino)-N-((phenylsulfonyl)methyl)acetamide (6a) and N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c) feature sulfonyl groups. These substituents increase molecular polarity, leading to higher melting points (104–135°C) compared to non-sulfonylated analogs. The electron-withdrawing sulfonyl group may also enhance hydrolytic stability .
  • Triazole-Containing Acetamides (6a–6m, ): Derivatives like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) incorporate triazole rings via click chemistry.
  • Hydroxyl-Substituted Acetamides (): N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl)]acetamide exhibits a high melting point (239–240°C) due to intramolecular hydrogen bonding from the hydroxyl group. This contrasts with the target compound’s cyanomethyl group, which lacks H-bond donors, likely reducing crystallinity .
Bioactive Derivatives
  • Cytotoxic Acetamide (): N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrates cytotoxicity comparable to cisplatin (3.16 µM/mL vs. 3.32 µM/mL for cisplatin). The morpholinoethyl group may enhance cellular uptake, while the naphthyloxy moiety contributes to hydrophobic interactions with biological targets .
  • Halogenated Acetamides (): N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide features halogen atoms (Cl, F) that increase lipophilicity and electronic effects. The dihedral angle (60.5°) between aromatic rings suggests a non-planar conformation, which could influence solubility and protein binding .

Table 1: Key Properties of Selected Acetamide Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Bioactivity (IC50/EC50) Key Reference
N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide Cyanomethyl, naphthalen-1-yl(phenyl)methyl Not reported Not reported Not reported N/A
2-(Methyl(phenyl)amino)-N-((phenylsulfonyl)methyl)acetamide (6a) Phenylsulfonyl 115–116 Not reported Not reported
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl, naphthalen-2-yloxy Not reported Not reported 3.16 µM/mL (HeLa cells)
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl)]acetamide (1) Hydroxynaphthalenyl, phenyl 239–240 Not reported Not reported
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthalen-1-yloxy Not reported 80 Not reported

Structural Insights and Trends

  • Electron-Withdrawing Groups (EWGs): The cyanomethyl group in the target compound may reduce basicity compared to morpholinoethyl () or sulfonyl () analogs. This could affect solubility in polar solvents.
  • Biological Potency: While direct cytotoxicity data for the target compound are absent, the morpholinoethyl-naphthyloxy analog () suggests that strategic substitution can confer bioactivity.

Biological Activity

N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components. It features a cyanomethyl group, a naphthalene moiety, and an acetamide functional group, which are crucial for its biological activity. The molecular formula is C19H18N2C_{19}H_{18}N_2, and its molecular weight is approximately 290.36 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, similar N-substituted phenyl derivatives have demonstrated effectiveness against various pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative bacteria : Moderate activity against Escherichia coli.
  • Fungi : Showed activity against Candida albicans.

The mechanism of action typically involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific bacterial enzymes or receptors. For example, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical for bacterial growth and survival. The inhibition constants (IC50) for these targets have been reported in the range of 0.52–31.64 µM, indicating potent activity against these enzymes in vitro .

Study 1: Antimicrobial Evaluation

A study focused on newly synthesized derivatives similar to this compound evaluated their antimicrobial properties using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited MIC values as low as 0.22 µg/mL against targeted pathogens, showcasing their potential as effective antimicrobial agents .

CompoundMIC (µg/mL)Target Pathogen
7b0.22S. aureus
100.25E. coli
130.30C. albicans

Study 2: Synergistic Effects

Another investigation examined the synergistic effects of this compound with established antibiotics like ciprofloxacin and ketoconazole. The combination treatments resulted in significantly reduced MICs compared to individual compounds alone, suggesting that this compound could enhance the efficacy of existing antimicrobial therapies .

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